molecular formula C9H17ClN2O5 B13512022 (2S)-2-amino-6-(2-carboxyacetamido)hexanoicacidhydrochloride

(2S)-2-amino-6-(2-carboxyacetamido)hexanoicacidhydrochloride

Cat. No.: B13512022
M. Wt: 268.69 g/mol
InChI Key: FFYASZIHFCWJTP-RGMNGODLSA-N
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Description

(2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride is a synthetic compound with a complex structure It is primarily used in research and development settings, particularly in the fields of chemistry and biochemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride typically involves multiple steps. One common method includes the protection of the amino group, followed by the introduction of the carboxyacetamido group. The final step involves the deprotection of the amino group and the formation of the hydrochloride salt. The reaction conditions often require precise control of temperature, pH, and the use of specific reagents to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of (2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride is scaled up using similar synthetic routes. the process is optimized for efficiency and yield. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of products, depending on the nature of the substituents involved.

Scientific Research Applications

(2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biological processes and interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid
  • (2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid methyl ester
  • (2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid ethyl ester

Uniqueness

(2S)-2-amino-6-(2-carboxyacetamido)hexanoic acid hydrochloride is unique due to its specific structure and properties. Compared to similar compounds, it may exhibit different reactivity, stability, and potential applications. Its hydrochloride form also enhances its solubility and stability, making it more suitable for certain research and industrial applications.

Properties

Molecular Formula

C9H17ClN2O5

Molecular Weight

268.69 g/mol

IUPAC Name

(2S)-2-amino-6-[(2-carboxyacetyl)amino]hexanoic acid;hydrochloride

InChI

InChI=1S/C9H16N2O5.ClH/c10-6(9(15)16)3-1-2-4-11-7(12)5-8(13)14;/h6H,1-5,10H2,(H,11,12)(H,13,14)(H,15,16);1H/t6-;/m0./s1

InChI Key

FFYASZIHFCWJTP-RGMNGODLSA-N

Isomeric SMILES

C(CCNC(=O)CC(=O)O)C[C@@H](C(=O)O)N.Cl

Canonical SMILES

C(CCNC(=O)CC(=O)O)CC(C(=O)O)N.Cl

Origin of Product

United States

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